Z-N-(N-beta-Boc-aminoethyl)-gly-OH
Overview
Description
Z-N-(N-beta-Boc-aminoethyl)-gly-OH, also known as Z-(Boc-aminoethyl)-L-glycine, is a biochemical used in proteomics research . It has a molecular formula of C17H24N2O6 and a molecular weight of 352.38 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C17H24N2O6 . The PubChem CID for this compound is 7020788 .Scientific Research Applications
Synthesis and Characterization
- Synthesis of N-urethane-protected amino alkyl isothiocyanates : These compounds, including those derived from Boc- and Z-protected amino acids, were synthesized and utilized in the preparation of dithioureidopeptide esters, demonstrating their utility in peptidomimetics synthesis (Sureshbabu et al., 2009).
- O-/N-acylation reactions of cellulose with N(α)-t-Butyloxycarbonyl (Boc)-amino acids : This study showed the application of Boc-amino acids, including Boc-Gly, in modifying cellulose to produce conjugates with varying degrees of substitution, illustrating the potential for creating novel materials (Devarayan et al., 2013).
Application in Peptide Synthesis
- Peptide synthesis and structure characterization : Research demonstrated the use of protected amino acids for peptide synthesis, highlighting methods to simplify and improve polypeptide synthesis (Zhao Yi-nan & Melanie Key, 2013).
- Peptidomimetic construction : Studies have explored the conformational properties of peptides containing dehydroamino acids, revealing insights into the design of effective peptidomimetics (Buczek et al., 2014).
Bioconjugate Development
- Polyrotaxane-amino acid conjugates : Novel conjugates with side chains of protected amino acids, such as Boc-Gly, were prepared, showcasing a method for introducing functional groups into polyrotaxanes, which could be useful in biomaterials development (Araki et al., 2009).
Surface Modification
- Amino group introduction on CNTs : A solvent-free method was presented for introducing amino groups on the surface of carbon nanotubes (CNTs) using Z-Gly-OH, which could enhance the functionalization of CNTs for various applications (Gorshkova et al., 2021).
Properties
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl-phenylmethoxycarbonylamino]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-9-10-19(11-14(20)21)16(23)24-12-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,22)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHHFRSUKEDBJFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN(CC(=O)O)C(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427287 | |
Record name | Z-(Boc-aminoethyl)-L-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34046-07-6 | |
Record name | Z-(Boc-aminoethyl)-L-glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90427287 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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